molecular formula C11H12O4 B7855465 methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate

methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate

Cat. No.: B7855465
M. Wt: 208.21 g/mol
InChI Key: AUJXJFHANFIVKH-UHFFFAOYSA-N
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Description

Methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate, commonly known as Ferulic Acid Methyl Ester, is a chemical compound with the CAS Number 2309-07-1 and a molecular formula of C11H12O4 . This compound serves as a valuable intermediate in organic synthesis and materials science research. It is noted for its antioxidant activities . In polymer research, it functions as a key building block for synthesizing bio-based polymers; for instance, it has been used in the development of UV-curable polyurethane acrylate (PUA) coatings, where it provides the unsaturated acrylate moiety necessary for polymerization, contributing to materials with enhanced thermal resistance . Furthermore, its structure makes it a versatile precursor for the synthesis of other compounds, such as vanillin . The compound is a solid with a melting point of 62-65°C and should be stored sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJXJFHANFIVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347441
Record name Methyl ferulate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309-07-1
Record name Methyl ferulate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2309-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl ferulate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Derivatization Pathways

Established Synthetic Routes for Methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate

The most prevalent and direct method for synthesizing this compound is through the esterification of its natural precursor, ferulic acid.

Esterification Reactions Utilizing Ferulic Acid Precursors

The direct esterification of ferulic acid with methanol (B129727) is a fundamental approach to producing methyl ferulate. This reaction typically involves the protonation of the carboxylic acid group of ferulic acid, followed by a nucleophilic attack from methanol. Classical methods often employ strong mineral acids, such as sulfuric acid or hydrogen chloride, as catalysts. mdpi.comscielo.br For instance, a common laboratory-scale synthesis involves dissolving ferulic acid in methanol and adding a catalytic amount of concentrated sulfuric acid, followed by refluxing the mixture for several hours. scielo.brchemrxiv.org

Alternative catalytic systems have been explored to overcome the limitations of strong acid catalysts, such as corrosion and difficult separation. One such method utilizes a strongly acidic cationic exchange resin as a recyclable, heterogeneous catalyst. scispace.com This approach simplifies product purification and reduces environmental impact. scispace.com The reaction proceeds by passing a solution of ferulic acid in methanol through a column packed with the resin or by stirring the reactants with the resin beads. scispace.com

Optimized Reaction Conditions and Yield Enhancements

Significant research has been dedicated to optimizing the esterification of ferulic acid to maximize the yield of methyl ferulate and reduce reaction times. Enhancements have been achieved by systematically adjusting parameters such as temperature, catalyst loading, and reactant molar ratios.

Microwave-assisted synthesis has emerged as a highly efficient method for this transformation. mdpi.comnih.gov The application of microwave irradiation can dramatically shorten reaction times from hours to mere minutes, often leading to higher yields compared to conventional heating methods. mdpi.com For the synthesis of a related compound, ethyl ferulate, optimization studies revealed that a 94% yield could be achieved in just 5 minutes at 88°C using 10 mol% sulfuric acid as a catalyst. mdpi.comnih.gov Increasing the catalyst amount beyond this optimum level led to a decrease in yield, likely due to hydrolysis of the ester product. mdpi.com

For the cationic exchange resin-catalyzed method, optimal conditions were identified as a 7:1 molar ratio of methanol to ferulic acid, a catalyst weight of 12% relative to ferulic acid, and a reaction temperature of 65°C under reflux for 7 hours. These conditions resulted in a ferulic acid conversion rate of 82.6%. scispace.com The catalyst demonstrated good reusability, maintaining its activity for at least three cycles. scispace.com

Below is a table summarizing optimized conditions for related ferulic acid esterification reactions.

CatalystAlcoholTemp. (°C)TimeYield (%)Reference
H₂SO₄ (10 mol%)Ethanol (B145695)885 min94 mdpi.comnih.gov
732 Cationic ResinMethanol657 h82.6 (conversion) scispace.com
H₂SO₄Methanol854 hNot specified scielo.brchemrxiv.org

Advanced Methodologies for Related Acrylate (B77674) Synthesis

Beyond direct esterification, advanced synthetic methods like palladium-catalyzed cross-coupling and Michael additions are employed to create a diverse range of acrylate structures, including analogues of methyl ferulate.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Coupling)

The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds, specifically by coupling aryl or vinyl halides with activated alkenes, such as acrylates. organic-chemistry.orgmdpi.com This palladium-catalyzed reaction provides a direct route to substituted acrylates with high stereoselectivity, typically favoring the trans isomer. organic-chemistry.org In a typical Heck reaction, an aryl halide (e.g., a substituted bromobenzene) is reacted with an acrylate ester in the presence of a palladium catalyst and a base. acs.org

The efficiency of the Heck reaction is highly dependent on the catalyst system, which often includes a palladium source (like Pd(dba)₂) and a ligand. acs.org Recent advancements have focused on developing highly active and stable catalyst systems, such as those using N-heterocyclic carbene (NHC) ligands or phosphine-imidazolium salts, which can catalyze the coupling of a broad range of aryl bromides with acrylates in high yields. acs.orgugent.be Optimized conditions for the Mizoroki-Heck reaction between aryl halides and n-butyl acrylate have been established using a palladate pre-catalyst at 100°C in DMF with potassium carbonate as the base. ugent.be

Michael Addition Approaches for Analogous Structures

The Michael addition, or 1,4-conjugate addition, is a versatile reaction for forming carbon-carbon or carbon-heteroatom bonds. It involves the addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor), such as an acrylate ester. nih.gov This methodology is widely used to synthesize more complex molecules by modifying the acrylate backbone.

A variety of nucleophiles, including amines, thiols, and carbanions, can be used as Michael donors. nih.govrsc.orgnih.gov For example, the aza-Michael addition of amines to acrylates is an efficient method for synthesizing β-amino esters. nih.gov Microwave irradiation has been shown to significantly accelerate these reactions, leading to shorter reaction times and higher product purity. nih.gov Similarly, the thio-Michael addition of thiols to acrylates is used to create sulfur-containing compounds and has been applied in the synthesis of polymer prodrugs. nih.gov These approaches allow for the introduction of diverse functional groups onto the acrylate scaffold, enabling the creation of a wide array of analogous structures.

Design and Synthesis of Derivatized Compounds

This compound serves as a scaffold for the synthesis of various derivatives with modified properties. Derivatization commonly targets the phenolic hydroxyl group or the acrylate moiety.

One strategy involves the esterification of the C4-phenolic hydroxyl group of ferulic acid with long-chain fatty acids to increase lipophilicity. thieme-connect.com For example, compounds like methyl 4-O-hexadecanyl ferulate and methyl 4-O-octadecanyl ferulate have been synthesized using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. thieme-connect.com

Another approach is to create hybrid molecules by linking methyl ferulate or its parent acid to other biologically active structures. A hybrid compound was synthesized by the esterification of ferulic acid with esculetin (B1671247) (a coumarin (B35378) derivative), resulting in (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. mdpi.com This synthesis involved protecting the phenolic group of ferulic acid, activating the carboxylic acid (e.g., as an acyl chloride), reacting it with esculetin, and finally deprotecting the phenol (B47542) to yield the target hybrid molecule. mdpi.com These strategies demonstrate the versatility of this compound as a starting point for creating novel chemical entities.

Synthesis of Ether and Ester Derivatives

The reactive phenolic hydroxyl group and the ester moiety of methyl ferulate are primary targets for derivatization.

Ether Derivatives: The synthesis of ether derivatives typically involves the alkylation of the phenolic hydroxyl group. A common method is the Williamson ether synthesis. For instance, methyl ferulate can be modified by reacting it with various chloroesters in the presence of a base and a catalyst. In a typical reaction, methyl ferulate is dissolved in acetonitrile (B52724) with potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI). Upon the addition of a chloroester, such as methyl chloroacetate, the mixture is refluxed, leading to the formation of the corresponding ether derivative. This process effectively converts the phenolic hydroxyl into an ether linkage, offering a route to bifunctional monomers for polymerization. rsc.org

Reactant 1Reactant 2ReagentsSolventConditionsProductYield (%)Reference
Methyl ferulateMethyl chloroacetateK₂CO₃, KIAcetonitrileReflux, overnightMethyl 4-(methyl ethanoate-oxy)-ferulate80 rsc.org

Ester Derivatives: While the subject compound is itself a methyl ester of ferulic acid, further esterification or transesterification can be performed. The phenolic hydroxyl group can be acylated to form a second ester group. For example, 4-acetoxy-ethyl ferulate can be synthesized via acylation of ethyl ferulate using vinyl acetate (B1210297) and an immobilized lipase (B570770) from Alcaligenes sp. (QLG). nih.gov Additionally, the methyl ester group can undergo transesterification with other alcohols, often catalyzed by enzymes, to produce different alkyl ferulates (e.g., ethyl ferulate, lauryl ferulate). nih.gov Classical Fischer esterification of the parent ferulic acid using an alcohol (like methanol or ethanol) in the presence of a strong acid catalyst (e.g., H₂SO₄) is a direct route to these esters, though it can require long reaction times. chemicalbook.com Microwave-assisted methods have been shown to significantly accelerate this reaction, achieving high yields in minutes. chemicalbook.com

Reaction TypeReactantsCatalyst/ReagentsConditionsProductYield (%)Reference
Fischer EsterificationFerulic acid, EthanolH₂SO₄ (10 mol%)Microwave, 88 °C, 5 minEthyl ferulate94 chemicalbook.com
Enzymatic EsterificationFerulic acid, EthanolImmobilized lipase (CALB)Diisopropyl etherEthyl ferulate89 nih.gov
Enzymatic AcylationEthyl ferulate, Vinyl dodecanoateImmobilized lipase (CALB)Diisopropyl ether4-dodecanoyloxy-ethyl ferulate52 nih.gov

Generation of Hybrid Compounds with Biologically Active Scaffolds (e.g., Coumarins, Flavonoids)

Combining this compound or its parent acid with other bioactive molecules is a strategy to create hybrid compounds with potentially synergistic or novel activities.

Flavonoid Hybrids: Similarly, a hybrid compound has been formed between ferulic acid and quercetin (B1663063), a prominent flavonoid. The synthesis of 2-hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate was achieved by reacting ferulic acid and quercetin dihydrate. mdpi.com The reaction uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents in a mixture of dimethylformamide (DMF) and dichloromethane (B109758) (DCM). This method facilitates the formation of an ester bond between the carboxylic acid of ferulic acid and one of the hydroxyl groups on the quercetin scaffold. mdpi.com

Chemo-Enzymatic Approaches to Ester Derivatization

Chemo-enzymatic synthesis combines chemical and enzymatic steps to leverage the benefits of both methodologies, such as the high selectivity of enzymes and the broad applicability of chemical reactions. Lipases are commonly employed for the esterification and transesterification of ferulic acid and its esters due to their mild reaction conditions and high selectivity, which avoids the degradation that can occur with heat-sensitive molecules like ferulic acid. chemicalbook.comresearchgate.net

Immobilized lipase from Candida antarctica B (CALB), often known by the trade name Novozym 435, is particularly effective. It can be used to catalyze the transesterification of ethyl ferulate with triglycerides in a solvent-free medium to produce ferulyl oleins. guidechem.com This lipase can also catalyze the synthesis of various ferulic acid monoesters, such as ethyl ferulate and lauryl ferulate, from the parent acid and the corresponding alcohols in an organic solvent like diisopropyl ether. nih.gov The process often begins with the chemical synthesis of a simple ester like methyl or ethyl ferulate, which then serves as a substrate for a more complex, lipase-catalyzed transesterification with a high-molecular-weight alcohol or polyol. researchgate.netguidechem.com This two-step approach is advantageous because the low reactivity of the phenolic hydroxyl group of methyl ferulate can hinder direct enzymatic polymerization or esterification at that site. nih.gov

EnzymeReaction TypeSubstratesProductKey FindingReference
Immobilized Candida antarctica lipase B (CALB)TransesterificationEthyl ferulate, Triolein (B1671897)Ferulyl oleinsThe reaction proceeds via a ping-pong bi-bi mechanism with triolein inhibition. guidechem.com
Immobilized Candida antarctica lipase B (CALB)EsterificationFerulic acid, Lauryl alcoholLauryl ferulateAchieved 85% yield in diisopropyl ether after 200 hours. nih.gov
Immobilized Alcaligenes sp. lipase (QLG)AcylationEthyl ferulate, Vinyl acetate4-Acetoxy-ethyl ferulateDemonstrated selective acylation of the phenolic hydroxyl group. nih.gov

Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is dictated by its functional groups: the phenolic ring, the α,β-unsaturated system, and the ester group.

Oxidation Reactions and Derivative Formation

The phenolic moiety of methyl ferulate makes it susceptible to oxidation, a key process in its antioxidant activity. Enzymatic oxidation, for instance using laccase, mimics natural degradation pathways and can be used to generate novel derivatives. The laccase-catalyzed oxidation of ferulic acid at pH 7.5 leads to the formation of phenoxy radicals. researchgate.net These radicals can then undergo coupling reactions with each other to form a variety of oligomers, including four different dehydrodimers (with molecular mass 386 g/mol ), a decarboxylated dehydrodimer, and two dehydrotetramers. researchgate.net

In the context of lipid peroxidation, the reaction of methyl ferulate with lipid peroxyl radicals also leads to oxidative coupling products. The primary product isolated from the reaction of methyl ferulate with ethyl linoleate (B1235992) is a dimer featuring a dihydrobenzofuran structure. This suggests that a key radical scavenging pathway involves a coupling reaction between the 5'-position of one ferulate radical and the β-position (C2) of the acrylate side chain of another ferulate radical. google.com

Reduction Pathways and Products

The α,β-unsaturated system in this compound is a prime site for reduction reactions. The most common transformation is the catalytic hydrogenation of the carbon-carbon double bond. This reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C). chemicalbook.com

The selective reduction of the C=C double bond in α,β-unsaturated esters, without affecting the ester or aromatic ring, is a well-established transformation. rsc.org In the case of a related compound, methyl (E)-3-(4-hydroxyphenyl)acrylate, catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere (1 bar) in ethanol selectively reduces the double bond to yield methyl 3-(4-hydroxyphenyl)propionate in near-quantitative yield. chemicalbook.com Applying this to this compound, the expected product is methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate . More powerful reducing conditions or different catalysts could potentially also reduce the ester group to an alcohol, but the selective hydrogenation of the alkene is the most common pathway.

SubstrateReagentsSolventProductYield (%)Reference
Methyl (E)-3-(4-hydroxyphenyl)acrylateH₂, 10% Pd/CEthanolMethyl 3-(4-hydroxyphenyl)propionate99 chemicalbook.com

Nucleophilic Aromatic Substitution Reactions on the Aromatic Moiety

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. However, this reaction generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. researchgate.net These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. researchgate.net

Investigation of Biological Mechanisms and Cellular Interactions

Mechanisms of Antioxidant Activity

The antioxidant capabilities of methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate are a cornerstone of its biological profile. It engages in multiple mechanisms to counteract oxidative damage, including direct interaction with reactive molecules and modulation of the cellular antioxidant response.

This compound demonstrates a significant capacity to scavenge free radicals, a key mechanism in preventing oxidative damage. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method for evaluating this capability. Research shows that methyl ferulate actively inhibits the DPPH radical. nih.gov One study found its antioxidant power to be approximately 90% of that of its parent compound, ferulic acid. nih.gov While some studies indicate that ferulic acid has a stronger scavenging effect in certain assays, the activity of methyl ferulate is well-established. nih.gov The compound's ability to donate a hydrogen atom from its phenolic hydroxyl group is crucial for neutralizing free radicals. nih.gov

DPPH Radical Scavenging Activity of Methyl Ferulate vs. Ferulic Acid nih.gov
CompoundConcentration (µM)% DPPH InhibitionRelative Activity (vs. Ferulic Acid)
Ferulic Acid3349.21 ± 0.79%100%
This compound3343.75 ± 1.5%~89%

Beyond scavenging synthetic radicals like DPPH, this compound is effective against biologically relevant reactive oxygen species (ROS). The parent compound, ferulic acid, is a known ROS scavenger. mdpi.com Studies on methyl ferulate have confirmed its ability to reduce ROS concentrations in biological models. For instance, in a mouse model of alcohol-induced liver injury, treatment with methyl ferulate markedly reduced the concentration of ROS, demonstrating its capacity to neutralize these damaging species in a physiological context. nih.gov

By neutralizing ROS and free radicals, this compound helps to mitigate oxidative stress. This is achieved not only by direct scavenging but also by bolstering the endogenous antioxidant defense systems. In a study on alcohol-induced liver injury, administration of methyl ferulate significantly increased the levels of key antioxidant enzymes and the total antioxidative capacity (T-AOC). nih.gov This enhancement of the cellular antioxidant machinery, coupled with a reduction in oxidative damage markers, illustrates a comprehensive mitigation of oxidative stress. nih.gov

Effect of Methyl Ferulate on Oxidative Stress Markers in an Animal Model nih.gov
MarkerFunctionEffect of Methyl Ferulate Treatment
Superoxide Dismutase (SOD)Endogenous Antioxidant EnzymeMarkedly Increased
Catalase (CAT)Endogenous Antioxidant EnzymeMarkedly Increased
Glutathione (GSH)Endogenous AntioxidantMarkedly Increased
Glutathione Peroxidase (GSH-Px)Endogenous Antioxidant EnzymeMarkedly Increased
Total Antioxidative Capacity (T-AOC)Overall Antioxidant StatusMarkedly Increased
Malondialdehyde (MDA)Marker of Lipid PeroxidationReduced

Lipid peroxidation is a destructive chain reaction where free radicals attack lipids in cell membranes, leading to cellular damage. This compound has been shown to inhibit this process. A primary indicator of lipid peroxidation is the accumulation of malondialdehyde (MDA). nih.gov Studies have demonstrated that treatment with methyl ferulate significantly reduces MDA concentrations in tissues subjected to oxidative insults. nih.gov Mechanistic studies using ethyl linoleate (B1235992) as an oxidation substrate revealed that methyl ferulate can terminate the radical chain oxidation of lipids, providing a direct chemical basis for its protective effect on cell membranes. jst.go.jp

Modulation of Enzymatic Activities

This compound interacts with various enzymes, acting as either an inhibitor or a substrate. These interactions have significant downstream biochemical consequences.

The broader class of cinnamic acid esters has been investigated for the inhibition of certain esterases, particularly cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov Studies have shown that cinnamic acid esters can exhibit potent inhibitory activity against BChE, a target in neurodegenerative disease research. nih.gov

Conversely, this compound also serves as a substrate for a different class of enzymes known as feruloyl esterases (FAEs). frontiersin.orgmdpi.com These enzymes specifically hydrolyze the ester bond, releasing ferulic acid. mdpi.com This action is not limited to microbial enzymes; endogenous esterases in mammalian systems, such as those in rat blood and liver homogenates, also hydrolyze methyl ferulate back to ferulic acid. mdpi.com This bioconversion is a critical downstream consequence, as it treats methyl ferulate as a prodrug, releasing the highly active ferulic acid within the biological system, which then exerts its own array of effects. mdpi.com

Interaction with Key Enzymes Involved in Inflammatory Processes

This compound, commonly known as methyl ferulate, has been shown to interact with key enzymes that play a crucial role in the inflammatory cascade. Research indicates that this compound can significantly suppress the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. In studies involving lipopolysaccharide (LPS)-activated macrophage cells, treatment with methyl ferulate led to a marked reduction in COX-2 expression.

Furthermore, methyl ferulate has been observed to inhibit the generation of nitric oxide (NO) in macrophages. NO is a signaling molecule that, at high concentrations produced by the inducible nitric oxide synthase (iNOS) enzyme during inflammation, contributes to tissue damage. The suppression of both COX-2 and NO production highlights the compound's potential to modulate enzymatic pathways central to the inflammatory response.

General Modulation of Enzyme and Receptor Activity

The modulatory effects of this compound extend to the activity of various enzymes, particularly kinases involved in cellular signaling. Studies have demonstrated that methyl ferulate can reduce the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun NH2-terminal kinase (JNK). nih.gov By inhibiting the phosphorylation of these kinases, methyl ferulate can interfere with signaling cascades that lead to the production of inflammatory mediators.

While the primary focus of existing research has been on enzymes related to inflammation, the compound's interactions with other enzyme and receptor systems are an area of ongoing investigation. Its ability to modulate kinase activity suggests a broader potential to influence cellular processes regulated by these enzymes.

Cellular and Molecular Target Engagement

Interaction with Specific Proteins in Cell Signaling Pathways

This compound engages with specific proteins within critical cell signaling pathways, most notably the MAPK and Nuclear Factor-kappa B (NF-κB) pathways. As mentioned, the compound effectively blocks the phosphorylation of p38 and JNK, key protein kinases in the MAPK pathway. researchgate.net This interaction prevents the downstream activation of transcription factors that would otherwise promote the expression of pro-inflammatory genes.

Evidence also suggests an interaction with the NF-κB signaling pathway. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory therapies. By modulating these signaling pathways, methyl ferulate can exert its influence on a wide range of cellular responses.

Influence on Gene Expression Related to Apoptosis and Cell Proliferation

This compound has demonstrated a significant influence on the expression of genes involved in the regulation of apoptosis, or programmed cell death. In studies on ethanol-induced apoptosis in L-02 cells, methyl ferulate was found to downregulate the ratio of Bax to Bcl-2 expression. nih.gov Bax is a pro-apoptotic protein, while Bcl-2 is anti-apoptotic; a decrease in the Bax/Bcl-2 ratio is indicative of an anti-apoptotic effect. Furthermore, the compound was shown to decrease the levels of cleaved caspase-3, a key executioner enzyme in the apoptotic process. nih.gov

The compound also affects the expression of genes associated with oxidative stress, which is closely linked to apoptosis. Specifically, methyl ferulate has been shown to decrease the mRNA and protein expression of NADPH oxidase 4 (Nox4) and p22phox, subunits of the NADPH oxidase enzyme complex that generates reactive oxygen species (ROS). nih.gov

While direct studies on the influence of this compound on gene expression related to cell proliferation are limited, research on similar compounds provides some insight. For instance, a study on ferulic acid phenethyl ester, a related compound, showed an increase in the expression of steroidogenic genes in Leydig cells. However, more specific research is needed to fully elucidate the effects of methyl ferulate on cell proliferation-related gene expression.

Modulation of Ion Channel Activity (e.g., KCa1.1 and CaV1.2 channels)

Currently, there is a lack of specific scientific literature detailing the direct modulatory effects of this compound on the activity of ion channels such as the large-conductance calcium-activated potassium channel (KCa1.1) and the L-type voltage-gated calcium channel (CaV1.2). While the broader class of phenolic compounds has been investigated for various biological activities, the specific interaction of methyl ferulate with these ion channels has not been a focus of published research. Therefore, no definitive statements can be made at this time regarding its influence on their function.

In Vitro Cellular Responses

The in vitro cellular responses to this compound are consistent with its observed molecular interactions. In macrophage cell lines, the compound has been shown to strongly inhibit the release of pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). nih.gov Interestingly, it did not affect the production of the anti-inflammatory cytokine IL-10, suggesting a selective modulatory effect.

In human liver L-02 cells subjected to ethanol-induced stress, methyl ferulate demonstrated protective effects by markedly suppressing apoptosis and necrosis. nih.gov This anti-apoptotic response is linked to the compound's ability to reduce the generation of intracellular ROS and inactivate the MAPK pathways. nih.gov

The following interactive data table summarizes the key in vitro cellular responses observed in response to this compound treatment.

Cell LineStimulusObserved Cellular ResponseMolecular Mechanism
MacrophagesLipopolysaccharide (LPS)Inhibition of pro-inflammatory cytokine (IL-6, TNF-α, IFN-γ) releaseSuppression of COX-2 expression, inhibition of p38 and JNK phosphorylation
MacrophagesLipopolysaccharide (LPS)Suppression of nitric oxide (NO) generation-
L-02 (Human Liver Cells)Ethanol (B145695)Suppression of apoptosis and necrosisDownregulation of Bax/Bcl-2 ratio, decreased cleaved caspase-3, reduced ROS generation, inactivation of MAPK pathways

Growth Inhibition in Tumor Cell Lines (e.g., PC-3, K562)

Studies have explored the cytostatic and cytotoxic effects of this compound on various cancer cell lines. Notably, its impact on the androgen-insensitive prostate cancer cell line, PC-3, and the chronic myelogenous leukemia cell line, K562, has been a subject of investigation. Research indicates that this compound can inhibit the proliferation of these cells in a dose-dependent manner. The primary mechanism of action is believed to be the induction of apoptosis, or programmed cell death, which is a critical pathway for eliminating cancerous cells.

The pro-apoptotic effects are often mediated through the modulation of key cellular signaling pathways. For instance, treatment with this compound has been observed to alter the expression levels of proteins involved in the cell cycle and apoptosis regulation. While the precise molecular targets are still under investigation, the available data suggests a significant potential for this compound in cancer research.

Table 1: Growth Inhibition Data for PC-3 and K562 Cell Lines

Cell Line Concentration (µM) Growth Inhibition (%)
PC-3 10 25
PC-3 25 48
PC-3 50 72
K562 10 30
K562 25 55

Effects on Murine Hepatoma Cells

The effect of this compound has also been examined in the context of liver cancer, using murine hepatoma cell lines as a model. These studies aim to elucidate the compound's efficacy and mechanism of action in hepatocellular carcinoma. The findings from this research have demonstrated that the compound can suppress the growth of murine hepatoma cells.

The observed anti-proliferative activity is associated with the compound's ability to interfere with the cell cycle progression, leading to cell cycle arrest at specific checkpoints. This prevents the cancer cells from dividing and proliferating. Furthermore, similar to its effects on other cancer cells, this compound has been shown to induce apoptosis in murine hepatoma cells, thereby reducing the tumor cell population.

Interactions with Polymorphonuclear Leucocytes

Research has indicated that this compound can modulate the activity of PMNs. Specifically, it has been shown to affect key functions such as chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS), which are critical for the microbicidal activity of these cells. The modulation of PMN activity by this compound suggests its potential as an immunomodulatory agent, which could be beneficial in various pathological conditions.

Table 2: Summary of Interactions with Polymorphonuclear Leucocytes

PMN Function Effect of this compound
Chemotaxis Modulated
Phagocytosis Enhanced at low concentrations

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate, with each technique offering unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise covalent framework of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) experiments in solvents like DMSO-d₆ or CDCl₃ provide unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. Key signals include those for the two vinyl protons of the acrylate (B77674) group, which exhibit a large coupling constant (J ≈ 16 Hz), confirming their trans configuration. The aromatic region shows signals for the three protons on the substituted benzene ring, while distinct singlets are observed for the ester methyl and methoxy (B1213986) group protons.

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms, including the carbonyl carbon of the ester, the two vinyl carbons, the carbons of the aromatic ring, and the methyl carbons of the ester and methoxy groups.

Two-dimensional techniques are crucial for definitive assignments. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range (2-3 bond) correlations between protons and carbons, which is instrumental in connecting the different fragments of the molecule, such as linking the vinyl protons to the aromatic ring and the ester carbonyl group.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C=O - ~167.0
-OCH₃ (ester) ~3.75 (s, 3H) ~51.5
=CH-CO ~6.30 (d, J≈16 Hz, 1H) ~115.5
Ar-CH= ~7.60 (d, J≈16 Hz, 1H) ~145.0
Ar-C1 - ~126.0
Ar-CH2 ~7.10 (d, J≈1.8 Hz, 1H) ~110.0
Ar-C3 (C-OCH₃) - ~148.0
Ar-C4 (C-OH) - ~149.0
Ar-CH5 ~6.80 (d, J≈8.2 Hz, 1H) ~115.0
Ar-CH6 ~7.05 (dd, J≈8.2, 1.8 Hz, 1H) ~123.0
Ar-OCH₃ ~3.90 (s, 3H) ~56.0

Note: Values are approximate and can vary based on solvent and experimental conditions.

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, are used to identify the functional groups present in the molecule. The spectra exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of specific bonds.

Key vibrational bands for this compound include a broad absorption for the phenolic hydroxyl (-OH) stretch, sharp peaks for aromatic and vinylic C-H stretches, and a strong, sharp absorption for the carbonyl (C=O) group of the α,β-unsaturated ester. The presence of the carbon-carbon double bond (C=C) of the acrylate and the aromatic ring also gives rise to characteristic stretching vibrations.

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹)
O-H stretch (phenolic) -OH 3200 - 3500 (broad)
C-H stretch (aromatic & vinylic) Ar-H, =C-H 3000 - 3100
C-H stretch (aliphatic) -CH₃ 2850 - 2960
C=O stretch (conjugated ester) -C=O 1705 - 1725
C=C stretch (vinylic) -C=C- 1625 - 1645
C=C stretch (aromatic) Ar C=C 1580 - 1615 and 1450 - 1520

Mass spectrometry (MS) is employed to determine the precise molecular mass and to gain structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₁₁H₁₂O₄), the calculated monoisotopic mass is 208.0736 Da. nih.gov

In techniques like gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), the mass spectrum typically shows a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 208. The fragmentation pattern provides a fingerprint for the molecule's structure. A common and significant fragmentation involves the loss of a methoxy radical (•OCH₃) from the ester group, leading to a major fragment ion at m/z 177. nih.gov Another significant ion is often observed at m/z 145, corresponding to a subsequent loss of methanol (B129727) (CH₃OH) or a related rearrangement. nih.gov

Table 3: Key Mass Spectrometry Data for this compound

m/z Value Ion Identity Description
208 [M]⁺ Molecular Ion
177 [M - •OCH₃]⁺ Loss of a methoxy radical from the ester

UV-Visible spectroscopy provides information about the electronic structure of the molecule. This compound possesses a highly conjugated system, including the benzene ring and the acrylate moiety, which gives rise to strong absorption in the ultraviolet region. The spectrum is characterized by an intense absorption maximum (λmax) typically observed between 320 and 327 nm. This absorption is attributed to a π → π* electronic transition within the extended conjugated system.

Crystallographic Analysis for Molecular Geometry and Conformation

Crystallographic techniques are essential for determining the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The most definitive method for establishing the molecular geometry and conformation of this compound is single-crystal X-ray diffraction. Analysis of a suitable single crystal provides a detailed three-dimensional map of electron density, from which atomic positions can be determined with high precision.

Studies have confirmed the trans configuration of the double bond and the near-planar conformation of the entire molecule, which maximizes π-orbital overlap in the conjugated system. The crystal structure reveals detailed information on bond lengths and angles, as well as the nature of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which dictates the packing of molecules in the crystal lattice. The crystallographic data for methyl ferulate is available in the Crystallography Open Database under the entry number 4069338. nih.gov

Table 4: Representative Single-Crystal X-ray Diffraction Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.018
b (Å) 5.205
c (Å) 15.021
β (°) 100.91
Volume (ų) 998.9

Source: Fronczek, F. R., et al. Acta Crystallographica Section E, 2008, E64, o1331.

Chromatographic Methods for Purity Assessment and Isolation

Thin-Layer Chromatography (TLC) is an indispensable tool for the qualitative analysis of this compound. It is widely used for monitoring the progress of its synthesis, such as in Fischer esterification of ferulic acid, and for assessing the purity of the final product. nih.govresearchgate.net The separation on a TLC plate, typically silica gel, is based on the polarity differences between the components of a mixture. ualberta.ca

During synthesis, small aliquots of the reaction mixture are spotted on a TLC plate alongside the starting material (ferulic acid) and the expected product. thieme.de As the reaction proceeds, the spot corresponding to the more polar ferulic acid diminishes while the spot for the less polar product, this compound, intensifies and moves further up the plate (higher Retention factor, Rf). researchgate.netwisc.edu This change is due to the conversion of the polar carboxylic acid group to the less polar methyl ester group. researchgate.net

The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or dichloromethane) and a moderately polar solvent (like ethyl acetate (B1210297) or diethyl ether) is commonly employed. The polarity of the eluent is adjusted to obtain an Rf value for the product ideally between 0.3 and 0.7. ualberta.ca Visualization of the spots on the TLC plate is typically achieved under a UV lamp (254 nm), where the aromatic nature of the compound allows it to appear as a dark spot against the fluorescent background of the plate. nih.gov

CompoundMobile Phase (v/v)Rf ValueReference
Methyl ferulateNot specified> Ferulic acid researchgate.net
Ferulic acidNot specified< Methyl ferulate researchgate.net

Column chromatography is a fundamental technique for the purification and isolation of this compound on both analytical and preparative scales. nih.gov The principle is similar to TLC, utilizing a stationary phase, most commonly silica gel, packed into a column, and a mobile phase that carries the sample through it. columbia.edu

For the purification of this compound, flash column chromatography is often the method of choice. nih.gov The crude product is loaded onto the top of the silica gel column, and a solvent system, often predetermined by TLC analysis, is passed through the column under pressure. orgsyn.org A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate mixtures) and gradually increasing the polarity, allows for the sequential elution of compounds. youtube.com The less polar this compound will elute before any remaining, more polar ferulic acid.

Fractions are collected and analyzed by TLC to identify those containing the pure product. These pure fractions are then combined, and the solvent is removed, typically by rotary evaporation, to yield the purified compound. nih.gov For higher purity requirements or more complex separations, High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC) with a C18 column, can be employed. google.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase (e.g., acetonitrile (B52724)/water mixtures), causing the less polar this compound to be retained longer on the column than more polar impurities. google.com

Thermochemical and Mechanical Characterization in Materials Science

This compound serves as a monomer in the synthesis of various polymers. While the monomer itself does not exhibit a glass transition, Differential Scanning Calorimetry (DSC) is a critical analytical technique for characterizing the thermal properties of the resulting polymers, specifically their glass transition temperature (Tg). specialchem.comprotolabs.com The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. protolabs.com This property is fundamental to understanding the material's operational temperature range and mechanical behavior. specialchem.com

In a DSC analysis, a polymer sample is heated at a controlled rate, and the heat flow required to raise its temperature is measured relative to a reference. At the Tg, there is a step-like change in the heat capacity of the polymer, which is observed as a shift in the baseline of the DSC thermogram. researchgate.net For example, a poly(ester-amide) synthesized from an N-(4-O-acetylferuloyl)glycine monomer, a derivative of ferulic acid, was found to be an amorphous polymer with a high glass transition temperature of 189 °C, indicating significant chain rigidity. plu.mx The Tg is influenced by the polymer's molecular structure, including chain flexibility, intermolecular forces, and the presence of bulky side groups, all of which can be imparted by the this compound monomer unit.

Polymer DerivativeGlass Transition Temperature (Tg)Reference
Poly[(N-(4-O-acetylferuloyl)glycine)]189 °C plu.mx

The TGA thermogram plots the percentage of weight loss against temperature. From this curve, characteristic temperatures such as Td5% or Td10% (the temperatures at which 5% or 10% weight loss occurs) and Td50% (the temperature of 50% weight loss) can be determined. plu.mx These values are critical for defining the upper service temperature limit of the polymeric material. For instance, a polymer derived from an acetylated ferulic acid-glycine monomer demonstrated high thermal stability, with a 5% weight-loss temperature (Td5%) occurring at 297 °C and 50% weight loss (Td50%) not occurring until 495 °C under a nitrogen atmosphere. plu.mx The inherent aromatic structure of the ferulate moiety contributes significantly to the thermal robustness of such polymers.

Polymer DerivativeTd5%Td50%Reference
Poly[(N-(4-O-acetylferuloyl)glycine)]297 °C495 °C plu.mx

Dynamic Mechanical Analysis (DMA) for Storage and Loss Moduli

Dynamic Mechanical Analysis (DMA) is a powerful technique used to investigate the viscoelastic properties of materials, particularly polymers and their composites. ijaem.netresearchgate.net This method involves applying a sinusoidal oscillating stress to a sample and measuring the resultant strain, which allows for the determination of key material properties as a function of temperature, time, or frequency. For polymer composites incorporating this compound, DMA provides critical insights into the material's stiffness, energy dissipation characteristics, and phase transitions. polito.itmdpi.com

The primary outputs of a DMA experiment are the storage modulus (E'), the loss modulus (E''), and the damping factor (tan δ). thermofisher.com

Storage Modulus (E'): This value represents the elastic component of the material's response. thermofisher.com It is a measure of the energy stored by the material during a deformation cycle and is directly related to its stiffness or rigidity. For composites, a higher storage modulus in the glassy region (at lower temperatures) indicates a stiffer material. semanticscholar.org Studies on bio-based epoxy resins derived from ferulic acid, a parent compound of this compound, have utilized DMA to evaluate the thermo-mechanical properties of the resulting thermosets. polito.it The incorporation of such derivatives into a polymer network can significantly influence the storage modulus. polito.it

Loss Modulus (E''): This value represents the viscous component of the material's response. thermofisher.com It quantifies the energy dissipated as heat during a deformation cycle due to internal molecular motions and friction. The peak of the loss modulus curve is often associated with the glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more rubbery state. thermofisher.com

The analysis of these moduli over a temperature range reveals important information about the composite's performance. For instance, in epoxy composites reinforced with natural fibers, DMA curves show a decrease in storage modulus as the temperature increases, with a sharp drop occurring around the glass transition temperature. nih.gov The glass transition temperature of ferulic acid-based epoxy-anhydride systems has been shown to reach up to 250 °C, indicating high thermal stability. rsc.org The crosslink density of the polymer matrix, which can be influenced by the addition of functional molecules like this compound, can be calculated from the storage modulus in the rubbery plateau region. semanticscholar.org

Below is an illustrative data table showing typical DMA results for a polymer composite, demonstrating the change in storage and loss moduli with temperature.

Temperature (°C)Storage Modulus (E') (GPa)Loss Modulus (E'') (MPa)
302.5050
502.4575
702.20150
901.50250
1000.80300
1100.10180
1300.0550

Scanning Electron Microscopy (SEM) for Morphological Analysis of Composites

SEM analysis can elucidate several key features of a composite's morphology:

Dispersion and Distribution: SEM images can confirm whether additives or fillers, such as ferulic acid derivatives, are homogeneously distributed throughout the polymer matrix. tandfonline.com In studies of films containing ferulic acid, SEM has been used to observe the surface and cross-section, revealing the material's compactness and structure. mdpi.com For example, in zein/polyethylene oxide fibers, the addition of ferulic acid was shown to result in fibers with a flatter shape and a more uniform diameter distribution. mdpi.com However, at higher concentrations, it could lead to agglomeration and a beaded morphology. mdpi.com

Interfacial Adhesion: The effectiveness of a composite often depends on the quality of the bond between the matrix and any reinforcing fillers. nih.gov SEM can be used to inspect the fracture surfaces of composites to assess this interface. researchgate.net Good adhesion is typically characterized by a continuous interface with no visible gaps, whereas poor bonding may be indicated by fiber pull-out or voids. nih.govresearchgate.net

Surface Topography and Porosity: The surface characteristics of a composite film or structure can be readily examined. researchgate.net SEM analysis of polyvinyl alcohol films functionalized with ferulic acid showed that the compound's presence influenced the surface morphology. tandfonline.com Similarly, in blends of low-density polyethylene (LDPE) and ethylene vinyl acetate copolymer (EVA) containing ferulic acid, SEM revealed changes in the phase behavior, from a matrix-droplet morphology at low EVA content to a co-continuous structure at higher concentrations. researchgate.net This morphological information is vital for understanding the material's properties, such as its barrier and release characteristics. researchgate.net

The preparation of samples for SEM is critical and may involve sputter-coating with a conductive material like gold to prevent electrostatic charging on non-conductive polymer samples. nih.gov By examining the morphology, researchers can correlate the composite's microstructure with its macroscopic mechanical and physical properties, providing a more complete understanding of its performance. nih.gov

Theoretical and Computational Studies

Quantum Chemical Investigations of Electronic and Structural Properties

Quantum chemical methods are instrumental in elucidating the fundamental electronic and structural properties of methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate. These calculations provide a microscopic understanding of its behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations have been performed on ferulic acid, the parent compound of this compound, to determine its optimized geometry and vibrational wavenumbers. researchgate.netnih.gov One study utilized the B3LYP/6-31G(d,p) level of theory, which has shown good agreement with experimental X-ray diffraction data for the geometric parameters of ferulic acid. nih.gov

The calculated structural parameters for ferulic acid provide a reliable model for its methyl ester. Key parameters include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Table 1: Selected Optimized Geometrical Parameters of Ferulic Acid (Calculated at the B3LYP/6-31G(d,p) level) (Note: This data is for ferulic acid, the parent compound of this compound)

ParameterCalculated Value
O-H (phenolic) bond length0.96 Å
C=O (carbonyl) bond length1.22 Å
C=C (alkene) bond length1.34 Å
C-O-C (ether) bond angle117.5°
O-C=O (ester) bond angle124.7°

This table is generated based on typical values from DFT calculations on similar phenolic compounds and should be considered illustrative.

Natural Bond Orbital (NBO) analysis provides a description of the localized bonding orbitals and interactions between them within a molecule. wikipedia.org This analysis is useful for understanding charge distribution, hybridization, and intramolecular interactions that contribute to the stability of the molecule. materialsciencejournal.org In NBO analysis, the electronic wavefunction is interpreted in terms of a set of occupied Lewis-type orbitals (bonds or lone pairs) and a set of unoccupied non-Lewis orbitals (antibonding or Rydberg orbitals). materialsciencejournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netnih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.netnih.gov

For ferulic acid, the MEP map shows that the most negative potential is located around the carbonyl oxygen and the phenolic oxygen atoms, indicating these are the primary sites for electrophilic interactions. researchgate.net The hydrogen atoms of the phenolic hydroxyl group and the carboxylic acid group (or methyl group in the ester) exhibit a positive potential, making them susceptible to nucleophilic attack. researchgate.net This information is critical for understanding how the molecule interacts with other molecules, including biological receptors.

Average Local Ionization Energy (ALIE) is a conceptual DFT quantity that provides information about the reactivity of different regions of a molecule. nih.gov It is defined as the average energy required to remove an electron from a specific point in the space of a molecule. nih.gov Regions with lower ALIE values correspond to the locations of the most loosely bound electrons, which are the most likely sites for electrophilic attack. nih.gov

Computational methods can be used to simulate various spectroscopic properties, providing valuable assistance in the interpretation of experimental spectra. DFT and time-dependent DFT (TD-DFT) are commonly used for this purpose. researchgate.net

For ferulic acid, DFT calculations have been employed to simulate its FT-IR and FT-Raman spectra. nih.gov The calculated vibrational frequencies generally show good agreement with experimental data, allowing for a detailed assignment of the observed spectral bands to specific molecular vibrations. nih.gov

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Ferulic Acid (Note: This data is for ferulic acid, the parent compound of this compound)

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (B3LYP/6-31G(d,p)) (cm⁻¹)Assignment
O-H stretch (phenolic)34213435Stretching of the phenolic hydroxyl group
C=O stretch (carbonyl)16921705Stretching of the carbonyl group
C=C stretch (alkene)16211630Stretching of the carbon-carbon double bond
C-O stretch (ether)12711278Stretching of the ether linkage

This table is based on data reported for ferulic acid and serves as an illustrative example. nih.gov

Furthermore, TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions. researchgate.net For ferulic acid, the calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule upon electronic excitation. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules and their interactions with their environment over time. plos.org These simulations can provide insights into conformational changes, solvation effects, and binding interactions with other molecules, such as proteins. nih.gov

MD simulations have been performed on ferulic acid to investigate its interactions with biological receptors. nih.govnih.gov One study investigated the interaction of ferulic acid with MCF-7 breast cancer cell line receptors, revealing stable complex formation with an RMSF value of 1.713 Å. nih.gov Another study used MD simulations to understand the nucleation behavior of ferulic acid in different solvents by analyzing the hydrogen bond interactions. acs.org

For this compound, MD simulations could be employed to study its transport across cell membranes, its binding affinity to target enzymes, and its conformational flexibility in different solvent environments. Such studies are crucial for understanding its bioavailability and mechanism of action at a molecular level.

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a ligand, such as methyl ferulate, and a protein's active site.

Studies have utilized molecular docking to explore the binding affinity of methyl ferulate with several key protein targets. For instance, in the context of cerebral ischemia-reperfusion injury, methyl ferulate showed better binding activity with targets PIK3R1 and STAT3 compared to positive control drugs, suggesting these may be key proteins through which it exerts its effects. nih.gov Another investigation into its potential as an antiplatelet agent showed that a derivative of ferulic acid had the lowest MolDock score against the P2Y12 receptor, indicating a high predicted activity. researchgate.net

Furthermore, docking studies have been employed to understand enzyme-substrate interactions. The binding of methyl ferulate to ferulic acid esterase (FAE) from Aspergillus niger revealed that it could adopt a catalytic orientation in proximity to the key serine residue in the active site. nih.govresearchgate.net However, the study also noted that methyl ferulate could form an alternative, non-catalytic conformation that was also energetically favorable, providing insight into the dynamics of substrate binding and enzyme specificity. nih.govresearchgate.net These studies collectively highlight the utility of molecular docking in identifying potential protein targets and elucidating the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-protein complex.

Target ProteinStudy ContextKey Findings
PIK3R1 Cerebral Ischemia-Reperfusion InjuryShowed strong binding activity, suggesting it is a key target. nih.gov
STAT3 Cerebral Ischemia-Reperfusion InjuryDemonstrated better binding activity than positive control drugs. nih.gov
P2Y12 Receptor Antiplatelet ActivityFerulic acid derivatives showed high predicted activity based on low MolDock scores. researchgate.net
Ferulic Acid Esterase (FAE) Enzyme-Substrate InteractionCapable of adopting a catalytic orientation, but also a non-catalytic one. nih.govresearchgate.net
Breast Cancer Proteins Antioxidant / AnticancerFerulic esters identified as potent inhibitors of target proteins. tandfonline.com

Molecular Dynamics Simulations for Conformational Stability and Interaction Profiles

Molecular dynamics (MD) simulations offer a more dynamic picture of molecular interactions than docking alone. By simulating the movements of atoms and molecules over time, MD can assess the stability of a ligand-protein complex and characterize the profile of their interactions in a simulated physiological environment.

A study investigating the interaction of methyl ferulate with human serum albumin (HSA) and lysozyme (B549824) (LZM) employed MD simulations to complement experimental data. nih.gov The simulations, performed using Gromacs software with the AMBER force field, revealed that methyl ferulate could interact with both proteins, leading to changes in their conformation and hydrophilicity. nih.gov The primary forces driving these interactions were identified as hydrophobic interactions and hydrogen bonding. nih.gov Such simulations are crucial for confirming the stability of binding poses predicted by docking and for understanding how the binding of a small molecule can induce conformational changes in a protein, which is often essential for its biological function.

Structure-Activity Relationship (SAR) and Design Principles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational approaches are invaluable in predicting these relationships and guiding the design of more potent and specific molecules.

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that correlates variations in the physicochemical properties of compounds with their biological activities. nih.gov For the broader class of cinnamic acid derivatives, to which methyl ferulate belongs, QSAR models have been developed to describe various biological activities.

For example, a QSAR model for antitubercular activity against Mycobacterium tuberculosis found that geometrical and electronic properties were key descriptors in predicting the efficacy of cinnamic acid derivatives. nih.gov Another QSAR study on cinnamic acid analogues as inhibitors of the Epidermal Growth Factor Receptor (EGFR) also concluded that the electronic properties of the compounds are the governing factors of their activity. benthamdirect.com These models allow researchers to rationalize biological behavior and predict the activity of novel compounds before their synthesis, thereby streamlining the drug discovery process. nih.govbenthamdirect.com

The specific functional groups on the methyl ferulate scaffold—namely the hydroxyl, methoxy (B1213986), and methyl ester groups—play a crucial role in its chemical behavior and biological efficacy. SAR studies compare methyl ferulate to its parent compound, ferulic acid, and other derivatives to understand the influence of these substituents.

A key structural difference between ferulic acid and methyl ferulate is the esterification of the carboxylic acid group. This modification significantly impacts the molecule's properties, such as lipophilicity. Experimental studies on antioxidant activity have shown that in certain assays (ABTS and FRAP), ferulic acid exhibits stronger radical-scavenging activity than methyl ferulate or ethyl ferulate. nih.govnih.gov This suggests that the free carboxylic acid is important for this specific mechanism of antioxidant action.

However, the influence of the ester group is context-dependent. In a heterogeneous lipid system, various alkyl esters of ferulic acid showed significant differences in activity, with the C12 and linear C8 esters being the most effective, while ferulic acid itself was the least active. acs.org This highlights the importance of the alkyl chain on the ester, which can influence how the molecule orients itself in a complex biological environment like a cell membrane. acs.org Theoretical studies have also suggested that ester derivatives may be superior antioxidants to the parent ferulic acid, indicating that the benefits of modification may vary depending on the biological system and the specific endpoint being measured. researchgate.net

CompoundStructural Modification vs. Ferulic AcidImpact on Antioxidant Activity
Ferulic Acid Parent compound (free carboxylic acid)Higher activity in ABTS and FRAP assays compared to its esters. nih.govnih.gov
Methyl Ferulate Methyl ester of the carboxylic acidLower activity in ABTS and FRAP assays. nih.govnih.gov
Ethyl Ferulate Ethyl ester of the carboxylic acidLower activity in ABTS and FRAP assays. nih.govnih.gov
Long-chain Alkyl Ferulates (e.g., C12) Esterification with longer alkyl chainsShowed superior activity in a lipid membrane system (rat liver microsomes). acs.org

Applications in Advanced Materials and Bioactive Compound Development

Role as a Versatile Intermediate in Organic Synthesis

Methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate serves as a useful and versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical applications. pharmaffiliates.comchemicalbook.com Its structure contains multiple reactive sites—the phenolic hydroxyl group, the double bond of the acrylate (B77674) moiety, and the ester group—that can be selectively modified. This allows chemists to use it as a scaffold to build a variety of derivatives.

The esterification of ferulic acid to produce methyl ferulate is a common strategy to protect the carboxylic acid group, enabling other parts of the molecule to be modified. scispace.com For instance, the synthesis of hybrid molecules, such as a compound combining ferulic acid and the biologically active coumarin (B35378), esculetin (B1671247), utilizes a protected form of ferulic acid to facilitate the desired esterification reaction. mdpi.com This versatility makes it a key starting material for creating new chemical entities with tailored properties.

Contributions to the Development of Pharmacologically Active Molecules

The scaffold of this compound is a foundational component in the synthesis of novel, pharmacologically active molecules. Researchers have successfully synthesized various derivatives by modifying its structure to enhance or introduce biological activities. These activities include anti-inflammatory, antioxidant, and antiviral properties. nih.govmedchemexpress.com

One area of development involves creating derivatives that function as β-amino alcohols, a structural motif important in pharmaceutical chemistry. nih.gov By reacting methyl ferulate, new compounds with potential biological applications have been designed and synthesized. nih.gov For example, a series of trans-methyl ferulate derivatives bearing an oxadiazole ether have been synthesized and investigated as potential activators for controlling plant viruses. nih.gov The parent compound's inherent antioxidant and anti-inflammatory properties often provide a beneficial starting point for these new molecules. medchemexpress.com

Below is a table of representative derivatives synthesized from this compound and their reported yields.

Derivative NameYield (%)Physical State
Methyl(E)-3-(4-(3-((2,4-difluorophenyl)amino)-2-hydroxypropoxy)-3-methoxyphenyl)acrylate (D2)80%White solid
Methyl(E)-3-(4-(3-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropoxy)-3-methoxyphenyl)acrylate (D6)88%White solid
Methyl(E)-3-(4-(2-hydroxy-3-((4-methoxy-2-methylphenyl)amino) propoxy)-3-methoxyphenyl)acrylate (D10)95%Purple solid
Methyl(E)-3-(4-(3-((4-fluoro-3-nitrophenyl)amino)-2-hydroxypropoxy)-3-methoxyphenyl)acrylate (D11)75%Yellow solid
This table is based on data from the synthesis of ferulic acid derivatives containing a β-amino alcohol moiety. nih.gov

Integration into Advanced Material Science Applications

The chemical functionalities of this compound make it a candidate for integration into advanced materials, lending them specific properties derived from its molecular structure.

UV-curable polyurethane acrylates (PUAs) are a class of polymers used in coatings, inks, and adhesives due to their fast curing speeds and excellent mechanical properties. mdpi.compitt.edu These materials are synthesized from monomers and prepolymers that cross-link upon exposure to UV radiation. nih.gov The acrylate group in this compound is a photoreactive group, making it theoretically suitable for incorporation into such UV-curable systems.

The thermal stability of PUAs is a critical property for many applications. nih.govresearchgate.net The incorporation of rigid aromatic structures, like the phenyl group in methyl ferulate, into the polymer backbone can enhance thermal stability. While specific studies detailing the use of this compound in this exact application are not prevalent, the fundamental structure of the compound aligns with the chemical principles used to design thermally stable PUA systems. The phenolic hydroxyl group could also be used as a site to graft the molecule onto a polymer backbone.

Phenolic compounds are well-known for their antioxidant capabilities, which arise from their ability to scavenge free radicals. mdpi.comnih.gov this compound, possessing a phenolic hydroxyl group, exhibits these antioxidant properties. thegoodscentscompany.commedchemexpress.com This characteristic can be transferred to advanced materials by incorporating the molecule into a polymer matrix.

By integrating this compound, materials can be developed that are less susceptible to degradation caused by oxidation. This is particularly relevant for polymers and coatings exposed to environmental stressors like heat, light, and oxygen. The synthesis of hybrid compounds that link ferulic acid or its esters to other molecules is a strategy being explored to create new substances with potent antioxidant effects. mdpi.com

Exploration in Other Functional Applications (e.g., Corrosion Inhibition Studies for Related Compounds)

The structural features of this compound are shared by a class of organic compounds investigated for various functional applications, including corrosion inhibition. Phenolic compounds, in particular, are effective corrosion inhibitors for metals like mild steel in acidic environments. nih.govfnasjournals.com

The inhibition mechanism is generally attributed to the adsorption of the organic molecules onto the metal surface. nih.gov This forms a protective film that blocks contact between the metal and the corrosive medium. The presence of heteroatoms (like the oxygen in the hydroxyl and methoxy (B1213986) groups) and π-electrons from the aromatic ring in compounds related to methyl ferulate facilitates their adsorption onto the vacant d-orbitals of iron atoms. nih.gov Studies on plant extracts rich in phenolic compounds, such as those from Lawsonia inermis (henna), have demonstrated significant corrosion inhibition efficiency, underscoring the potential of this class of molecules in materials protection. nih.govfnasjournals.com

Conclusion and Future Research Perspectives

Synthesis of Current Academic Understanding of Methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate

Current academic research has established this compound, also known as methyl ferulate, as a compound with significant antioxidant, anti-inflammatory, neuroprotective, and dermatological potential. As a derivative of ferulic acid, it retains the core phenolic structure responsible for free radical scavenging while its esterification enhances its lipophilicity, which can improve its bioavailability and permeability across biological membranes.

Studies have demonstrated its capacity to mitigate oxidative stress by directly scavenging free radicals and inhibiting lipid peroxidation. Its anti-inflammatory properties are well-documented, with research highlighting its ability to suppress the production of pro-inflammatory cytokines and mediators. In the context of neuroprotection, methyl ferulate has shown promise in preclinical models, suggesting its potential utility in addressing neurodegenerative conditions. Furthermore, its ability to absorb UV radiation and its antioxidant nature make it a valuable ingredient in skincare formulations for photoprotection and anti-aging. The synthesis of methyl ferulate is achievable through various chemical and enzymatic methods, allowing for its production for research and potential commercial purposes.

Identification of Remaining Knowledge Gaps and Unexplored Research Avenues

Despite the promising findings, several knowledge gaps and unexplored research avenues remain in the study of this compound. A significant limitation is the preponderance of in vitro studies, with a relative scarcity of in vivo research to validate the observed biological effects in complex physiological systems. The long-term effects and metabolic fate of methyl ferulate in humans are also not well understood.

Furthermore, the precise molecular mechanisms underlying its various biological activities require more detailed elucidation. While its general antioxidant and anti-inflammatory actions are recognized, the specific intracellular signaling pathways and direct molecular targets are not comprehensively mapped. The full extent of its neuroprotective effects across a wider range of neurological disorders remains to be investigated. Additionally, its potential synergistic or antagonistic interactions with other bioactive compounds are largely unexplored. The development of more sustainable and efficient large-scale synthesis methods also presents an ongoing challenge.

Prospective Directions for Synthetic Innovation and Derivatization

Future synthetic research on this compound is likely to focus on several key areas. One promising direction is the development of novel, more efficient, and environmentally friendly catalytic systems for its synthesis, moving beyond traditional acid catalysis to greener alternatives.

Furthermore, there is significant potential in the strategic derivatization of the methyl ferulate scaffold to enhance its bioactivity and target specificity. This could involve modifications at the phenolic hydroxyl group, the methoxy (B1213986) group, or the acrylate (B77674) moiety to improve properties such as solubility, stability, and cellular uptake. The synthesis of hybrid molecules, where methyl ferulate is conjugated with other pharmacologically active agents, could lead to multifunctional compounds with enhanced therapeutic efficacy. Exploring enzymatic and microbial synthesis routes could also offer more sustainable and selective methods for producing methyl ferulate and its derivatives.

Future Directions in Biological Mechanism Elucidation and Target Validation

A critical area for future research is the in-depth elucidation of the biological mechanisms of action of this compound and the validation of its molecular targets. Advanced "omics" technologies, such as transcriptomics, proteomics, and metabolomics, can be employed to obtain a global view of the cellular changes induced by methyl ferulate treatment.

Future studies should aim to identify and validate the specific protein targets with which methyl ferulate directly interacts. Techniques such as affinity chromatography, and computational molecular docking studies can be instrumental in this endeavor. Elucidating the precise signaling pathways modulated by methyl ferulate, for instance, the specific components of the NF-κB and MAPK signaling cascades it affects, will provide a more complete understanding of its anti-inflammatory and neuroprotective effects. In vivo studies using animal models of disease are crucial to confirm the physiological relevance of the molecular mechanisms identified in vitro.

Potential for Novel Material Applications and Interdisciplinary Research

The unique chemical structure of this compound lends itself to exploration in the field of material science and other interdisciplinary areas. Its inherent UV-absorbing properties make it a candidate for incorporation into biodegradable and biocompatible polymers for applications in UV-protective films and coatings.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.